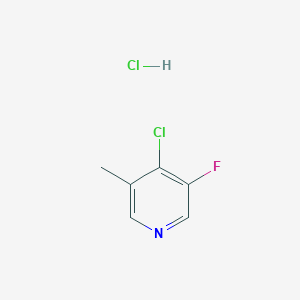![molecular formula C25H22O5 B14757013 Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate CAS No. 1251-78-1](/img/structure/B14757013.png)
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is a complex organic compound known for its unique structural properties This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl group that is further linked to an acetic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the esterification of 4-(10-hydroxy-3-methylanthracen-9-yl)phenol with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the anthracene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the acetic acid ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用機序
The mechanism by which acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate exerts its effects is largely dependent on its interaction with biological molecules. The hydroxy and methyl groups on the anthracene ring can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets, such as enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon without the hydroxy and methyl groups.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety but lacks the anthracene structure.
4-Hydroxyphenylacetic acid: Similar in having a hydroxy group on the phenyl ring but does not contain the anthracene moiety.
Uniqueness
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is unique due to its combination of an anthracene moiety with a phenylacetic acid ester. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
1251-78-1 |
|---|---|
分子式 |
C25H22O5 |
分子量 |
402.4 g/mol |
IUPAC名 |
acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O3.C2H4O2/c1-14-7-12-19-21(13-14)23(25)20-6-4-3-5-18(20)22(19)16-8-10-17(11-9-16)26-15(2)24;1-2(3)4/h3-13,25H,1-2H3;1H3,(H,3,4) |
InChIキー |
YCUCFDQLYAZFPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)OC(=O)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
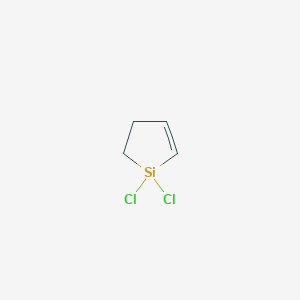
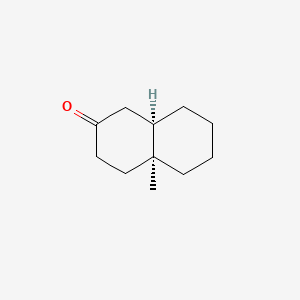

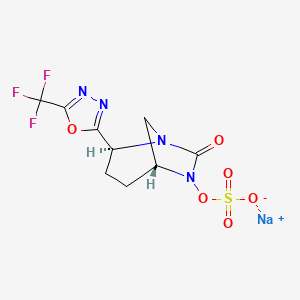

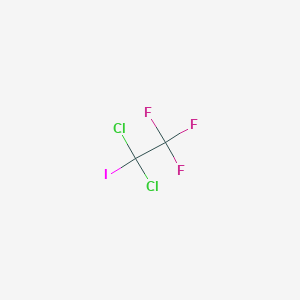
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
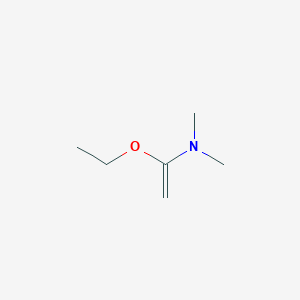
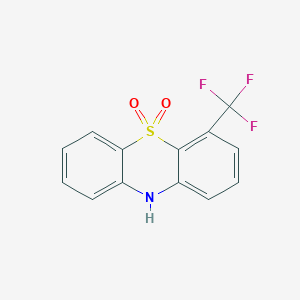

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
